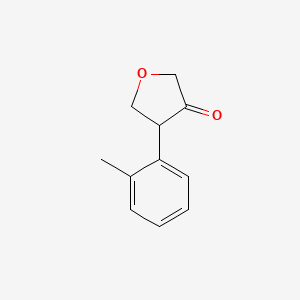

4-(2-Methylphenyl)oxolan-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(2-methylphenyl)oxolan-3-one |

InChI |

InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10H,6-7H2,1H3 |

InChI Key |

DJTRHASVDJKWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2COCC2=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced which corresponds to the vibrational modes of the molecule's bonds.

For 4-(2-Methylphenyl)oxolan-3-one, an IR spectrum would be expected to show characteristic absorption bands for its key functional groups: the ketone carbonyl group (C=O), the ether linkage (C-O-C) within the oxolane ring, and the aromatic C-H and C=C bonds of the 2-methylphenyl substituent. The precise wavenumbers of these absorptions provide insight into the molecule's electronic and structural environment.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ketone) | Data not available | Stretching |

| C-O-C (Ether) | Data not available | Stretching |

| C=C (Aromatic) | Data not available | Stretching |

| C-H (Aromatic) | Data not available | Stretching/Bending |

| C-H (Aliphatic) | Data not available | Stretching/Bending |

| CH₃ (Methyl) | Data not available | Bending |

A detailed analysis and interpretation of the spectrum cannot be provided without experimental data.

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis of this compound would require the growth of a suitable single crystal. The diffraction pattern of X-rays passing through this crystal would then be analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the puckering of the oxolane ring, the relative orientation of the 2-methylphenyl group, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice.

Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| Key Bond Lengths (e.g., C=O, C-O) | Data not available |

| Key Bond Angles | Data not available |

No published crystal structure for this compound could be found, and therefore, no crystallographic data can be presented.

Chemical Reactivity and Transformation of 4 2 Methylphenyl Oxolan 3 One

Reactions Involving the Ketone Functionality

The ketone group is a primary site of reactivity in the molecule, characterized by the electrophilic nature of its carbonyl carbon and the ability to undergo addition reactions. libretexts.org

The ketone functionality of 4-(2-Methylphenyl)oxolan-3-one can be readily reduced to a secondary alcohol, forming 4-(2-Methylphenyl)oxolan-3-ol. This transformation is typically accomplished using common metal hydride reducing agents.

Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). smolecule.comevitachem.com The choice of reagent can be influenced by the presence of other functional groups and desired reaction conditions. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Table 1: Reduction of Ketone Functionality

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 4-(2-Methylphenyl)oxolan-3-ol | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Methylphenyl)oxolan-3-ol | Nucleophilic Addition |

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. However, forced oxidation can occur with strong oxidizing agents, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group. evitachem.com Potential reagents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under harsh acidic or basic conditions. smolecule.comevitachem.com These reactions are less common and typically require high temperatures, often resulting in the breakdown of the oxolanone ring structure.

Nucleophilic addition is a characteristic reaction of ketones. libretexts.orglibretexts.org The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. libretexts.org In this process, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral alkoxide intermediate which is then typically protonated. libretexts.orglibretexts.org

A key example is the formation of a cyanohydrin through the addition of a cyanide ion (e.g., from HCN or NaCN). libretexts.org This reaction creates a new stereocenter at the carbonyl carbon, resulting in a product with both a hydroxyl and a nitrile group. libretexts.org Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or amines, can also participate in addition reactions, leading to the formation of tertiary alcohols or imines/enamines, respectively. evitachem.com

Table 2: Nucleophilic Addition to Ketone

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Sodium Cyanide (NaCN) / Acid | Cyanohydrin |

| Organometallic | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Primary Amine | R-NH₂ | Imine (after dehydration) |

Reactions of the Oxolanone Ring System

The oxolanone ring, a substituted tetrahydrofuran (B95107) ring, possesses its own set of potential reactivities, including ring-opening and substitution reactions.

The oxolane (tetrahydrofuran) ring can undergo cleavage under specific, often harsh, conditions. The stability of the five-membered ring is significant, but reactions can be induced by strong acids or bases, or at elevated temperatures. smolecule.comunizar.es The presence of the ketone and the ether linkage can influence the regioselectivity of the ring-opening. For instance, acid-catalyzed hydrolysis could potentially cleave the ether bond, leading to a linear chain compound. smolecule.comevitachem.com

Substitution reactions can occur at different positions on the this compound molecule.

Alpha-Substitution: The carbons alpha to the ketone (at C-2 and C-4) are activated. Under basic conditions, a proton can be abstracted to form an enolate intermediate. This enolate can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides) in alpha-alkylation reactions.

Aromatic Substitution: The 2-methylphenyl group can undergo electrophilic aromatic substitution. The existing methyl group is an ortho-, para-directing activator, though steric hindrance from the bulky oxolanone substituent might favor substitution at the para-position (position 5 of the phenyl ring).

Ring Atom Substitution: Direct nucleophilic substitution on the ring carbons is generally difficult but can be achieved if a suitable leaving group is present. For instance, if a derivative were synthesized with a leaving group on the ring, it could be displaced by a nucleophile. evitachem.com

Reactivity of the 2-Methylphenyl Substituent

The 2-methylphenyl group, also known as an o-tolyl group, attached to the oxolan-3-one ring is a substituted aromatic system and can undergo reactions typical of such structures. The reactivity of this moiety is influenced by the methyl group, which is an ortho, para-directing activator for electrophilic aromatic substitution, and by the steric hindrance it imposes due to its position adjacent to the point of attachment to the lactone ring.

Electrophilic Aromatic Substitution:

The methyl group on the phenyl ring is an activating group, meaning it increases the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. It directs incoming electrophiles to the positions ortho and para to itself. In the case of the 2-methylphenyl group, the available positions for substitution are at carbons 3, 4, 5, and 6 of the phenyl ring. The directing effect of the methyl group would favor substitution at positions 4 and 6. However, the bulky oxolanone substituent at position 1 may sterically hinder the approach of electrophiles to position 6, potentially favoring substitution at the para-position (position 4).

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often catalyzed by Lewis acids.

The electron-donating nature of the methyl group can enhance the reactivity of the aromatic ring in these transformations.

Oxidation of the Methyl Group:

The benzylic methyl group is susceptible to oxidation to form a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid.

Table 1: Potential Transformations of the 2-Methylphenyl Substituent

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitro-2-methylphenyl)oxolan-3-one |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromo-2-methylphenyl)oxolan-3-one |

| Oxidation | KMnO₄, heat | 2-(3-Oxooxolan-4-yl)benzoic acid |

Thermal Decomposition Pathways and Stability Studies

The thermal stability of the molecule will be influenced by the bond dissociation energies of the bonds within its structure. The oxolan-3-one ring contains several points of potential thermal cleavage, including the C-O and C-C bonds of the lactone ring.

Based on studies of the parent compound, oxolan-3-one, several unimolecular decomposition pathways can be predicted. The dominant reaction channel for the unsubstituted oxolan-3-one upon pyrolysis leads to the formation of carbon monoxide, formaldehyde, and ethylene. Other observed decomposition products include ketene, water, propyne, and acetylene.

For this compound, the presence of the bulky and relatively stable 2-methylphenyl substituent would likely influence the decomposition pathways. The bond connecting the aromatic ring to the lactone ring is a strong C-C bond and may be more stable than some of the bonds within the lactone ring itself.

Potential thermal decomposition pathways for this compound could include:

Decarbonylation: Loss of a molecule of carbon monoxide, a common pathway for cyclic ketones, which could lead to the formation of a substituted cyclopropane (B1198618) derivative that might undergo further rearrangement.

Ring Fragmentation: Cleavage of the C-C and C-O bonds within the lactone ring, potentially leading to the formation of 2-methylstyrene (B165405) and other smaller fragments.

Reactions involving the 2-methylphenyl group: At higher temperatures, reactions involving the methyl group, such as homolytic cleavage to form a benzyl-type radical, could occur.

Table 2: Predicted Thermal Decomposition Products of this compound

| Precursor | Predicted Decomposition Products |

| This compound | Carbon Monoxide, Formaldehyde, 2-Methylstyrene, Toluene |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. nih.gov For 4-(2-Methylphenyl)oxolan-3-one, DFT could be employed to calculate fundamental properties that govern its reactivity and stability.

Detailed Research Findings:

Electron Distribution: Calculations would reveal the electron density map, highlighting electron-rich and electron-deficient regions. The carbonyl oxygen (O) and the aromatic ring would likely be electron-rich centers.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. This is crucial for understanding potential interactions with biological targets.

Spectroscopic Properties: DFT can predict spectroscopic data, such as IR and NMR spectra, which can aid in the structural confirmation of the synthesized compound.

A hypothetical data table for such findings would look like this:

| Calculated Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the first unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of this compound would explore all possible spatial arrangements of its atoms.

Detailed Research Findings:

Rotational Barriers: This analysis would identify the energy barriers associated with the rotation around the single bond connecting the phenyl ring to the oxolanone ring. This determines the flexibility of the molecule.

Stable Conformers: It would identify the most stable, low-energy conformations. The relative orientation of the 2-methylphenyl group with respect to the oxolanone ring is a key variable. The planarity and puckering of the five-membered oxolanone ring would also be determined.

Energy Landscapes: A potential energy surface map would be generated, showing the energy of the molecule as a function of its geometric parameters (e.g., torsion angles). This landscape reveals the most probable conformations and the energy required to transition between them.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. If this compound were being investigated as a potential drug, docking studies would be essential.

Detailed Research Findings:

Binding Pose: Docking simulations would predict the most likely three-dimensional orientation (pose) of the compound within the active site of a specific biological target (e.g., an enzyme or receptor).

Binding Affinity: The simulations provide a scoring function, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. A lower binding energy suggests a more stable complex.

Key Interactions: The analysis would identify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or stacking interactions.

A sample data table from a docking study might be:

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| ExampleKinase 1 | -7.8 | TYR 150, LEU 88, VAL 34 |

| ExampleReceptor A | -6.5 | PHE 250, TRP 112, ASN 95 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static snapshot, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of this compound bound to a protein target would provide a dynamic view of the interaction.

Detailed Research Findings:

Complex Stability: MD simulations assess the stability of the docked pose over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains stable or if the ligand dissociates.

Conformational Changes: These simulations can reveal how the protein and ligand change shape to accommodate each other, a phenomenon known as "induced fit."

Solvent Effects: MD explicitly includes solvent (usually water) molecules, providing a more realistic simulation of the biological environment and its impact on binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. If a library of analogues of this compound were synthesized and tested, a QSAR model could be built.

Detailed Research Findings:

Predictive Models: A QSAR model would take the form of an equation that correlates molecular descriptors (e.g., hydrophobicity, electronic properties, size) with activity.

Activity Prediction: This model could then be used to predict the biological activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Key Descriptors: The analysis would identify which molecular properties are most important for the desired activity, providing crucial insights for future drug design.

ADMET Prediction (In Silico Pharmacokinetic/Pharmacodynamic Assessment)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicity properties of a compound.

Detailed Research Findings:

Physicochemical Properties: Prediction of properties like LogP (lipophilicity), solubility, and pKa.

Pharmacokinetics: Estimation of properties like human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.

Toxicity Prediction: Screening for potential liabilities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

A summary ADMET prediction table would typically appear as follows:

| ADMET Property | Predicted Value/Classification | Desired Range/Outcome |

| LogP | 2.5 | < 5 |

| Aqueous Solubility | -3.5 (logS) | > -4.0 |

| Caco-2 Permeability | High | High |

| Blood-Brain Barrier | Low | Varies by target |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Biological Activity and Mechanistic Insights in Vitro Studies

Exploration of Potential Pharmacological Properties

The furanone scaffold, a core component of 4-(2-Methylphenyl)oxolan-3-one, is present in numerous compounds that exhibit diverse pharmacological properties. Studies on various substituted furanones have revealed activities including anti-inflammatory and anticancer effects. For instance, certain 4,5-diaryl-3(2H)-furanones have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov This suggests that compounds containing the oxolan-3-one ring may possess anti-inflammatory potential. The biological activity of these molecules can be significantly influenced by the nature and position of the aryl substituents on the heterocyclic ring. nih.gov

Mechanisms of Action at the Molecular Level

The precise molecular mechanisms of this compound have not been specifically elucidated. However, insights can be drawn from studies on analogous furanone-containing compounds.

Enzyme Inhibition/Activation Studies

Research into structurally related 4,5-diarylfuran-3(2H)-ones has demonstrated inhibitory activity against cyclooxygenase enzymes, particularly COX-1. One fluorinated derivative with a sulfoxide-methyl phenyl group exhibited a COX-1 IC50 value of 2.8 μM. nih.gov This line of research indicates that the furanone core can serve as a scaffold for developing enzyme inhibitors. The potential for this compound to act as an enzyme inhibitor would depend on how the 2-methylphenyl group interacts with the active sites of various enzymes.

Receptor Binding Profiling

Specific receptor binding data for this compound is not available in the current body of scientific literature. Determining its binding profile would require extensive screening against a panel of known biological receptors.

Pathway Modulation (e.g., Signal Transduction)

While direct evidence for pathway modulation by this compound is absent, related compounds have been shown to influence cellular signaling. For example, the anticancer effects of some retinoid metabolites are mediated through the generation of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and activates the Jun N-terminal Kinase (JNK) signaling pathway. plos.org It is plausible that other heterocyclic compounds could interfere with signal transduction pathways involved in cell proliferation and survival, though specific investigations are required for this particular molecule.

In Vitro Biological Screening Applications

Anticancer and Cytotoxicity Investigations

The potential of the furanone chemical family in anticancer research has been noted. Studies on various furanone derivatives have revealed cytotoxic effects against different cancer cell lines. For example, a specific 4,5-diarylfuran-3(2H)-one derivative demonstrated cytotoxicity against MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) cell lines, with IC50 values of 10 μM and 7.5 μM, respectively. nih.gov These findings suggest that the furanone structure can be a valuable template for designing new cytotoxic agents. The anticancer activity is sometimes linked to the compound's ability to inhibit enzymes like COX-1, which can be expressed in certain tumor cells. nih.gov

Below is a table summarizing the cytotoxic activity of a related furanone derivative, illustrating the potential areas of investigation for this compound.

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | 10 |

| HSC-3 | Squamous Cell Carcinoma | 7.5 |

Data pertains to a fluorinated 4,5-diarylfuran-3(2H)-one derivative as reported in related studies. nih.gov

Further investigations are necessary to determine if this compound exhibits similar cytotoxic properties and to elucidate its specific mechanisms of action.

Antimicrobial and Antifungal Evaluations

A comprehensive review of scientific literature and databases did not yield any specific studies detailing the in vitro antimicrobial or antifungal activities of this compound. While research into related heterocyclic structures has sometimes revealed such properties, there is no direct evidence to suggest that this compound has been tested against common bacterial or fungal strains. Therefore, no data on its minimum inhibitory concentration (MIC) or other relevant antimicrobial metrics can be provided at this time.

Antiangiogenic Evaluations

No published in vitro studies were found that investigated the antiangiogenic properties of this compound. Key processes in angiogenesis that are often examined in vitro, such as endothelial cell proliferation, migration, and tube formation, have not been evaluated in the presence of this compound. As a result, its potential to inhibit the formation of new blood vessels, a critical process in tumor growth and other pathologies, is currently unknown.

Other Targeted Biological Activities

Searches for other targeted biological activities of this compound in vitro also proved fruitless. There are no available reports of this compound being investigated for other specific biological targets, such as enzyme inhibition or receptor binding, that would provide insight into its potential pharmacological profile.

Applications As a Synthetic Intermediate and in Materials Science

Building Block in Complex Molecule Synthesis

The oxolan-3-one scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of the 2-methylphenyl group provides a lipophilic domain and a site for further functionalization, making 4-(2-Methylphenyl)oxolan-3-one a crucial starting material for the construction of intricate molecular frameworks. Organic chemists utilize this compound in multi-step synthetic sequences to access complex natural products and their analogues. The ketone functionality of the oxolanone ring is particularly reactive, allowing for a range of chemical transformations such as nucleophilic additions, reductions, and condensations. These reactions enable the elaboration of the core structure and the introduction of additional stereocenters, which is critical for the synthesis of enantiomerically pure molecules.

For instance, the synthesis of novel heterocyclic systems often involves the use of such intermediates. The reactivity of the carbonyl group can be exploited to form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of fused or spirocyclic ring systems. These complex structures are often associated with potent biological activities.

Precursor for Advanced Pharmaceutical Agents

The development of new therapeutic agents is a primary driver for the synthesis of novel organic molecules. This compound serves as a key intermediate in the synthesis of various classes of pharmaceutical compounds. Its structural motif can be found embedded within molecules designed to interact with specific biological targets.

One notable application is in the synthesis of compounds with potential analgesic and anti-inflammatory properties. For example, derivatives of 3-(2-methylphenyl)-quinazolin-4(3H)-ones, which can be conceptually linked back to precursors like this compound through synthetic transformations involving the 2-methylphenyl moiety, have been investigated for their pharmacological activities. In one study, a series of these quinazolinone derivatives were synthesized and evaluated, with some compounds showing potent anti-inflammatory activity, even greater than the standard drug diclofenac (B195802) sodium nih.gov. The synthesis of such compounds often begins with precursors containing the key structural elements, and the 2-methylphenyl group is crucial for the observed biological activity.

The following table provides a summary of representative pharmaceutical agents or their precursors derived from related structures:

| Compound Class | Therapeutic Area | Key Structural Feature |

| Quinazolinone Derivatives | Analgesic, Anti-inflammatory | 3-(2-methylphenyl) group |

Role in Specialty Chemical Development

Beyond the pharmaceutical industry, this compound and its derivatives have potential applications in the development of specialty chemicals. These are compounds produced for specific applications and are valued for their performance characteristics. The unique combination of an aromatic ring and a heterocyclic ketone in this compound can be leveraged to create molecules with tailored properties.

For example, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The incorporation of the 2-methylphenyl group could enhance the thermal stability, solubility, or optical properties of the resulting materials. Furthermore, the oxolanone ring could be opened to create linear polymers with specific functionalities.

In the field of agrochemicals, heterocyclic compounds play a vital role as active ingredients in pesticides and herbicides. The structural features of this compound make it a candidate for the development of new agrochemical agents. By modifying the core structure, it may be possible to design molecules with high efficacy and selectivity.

The development of new dyes, fragrances, and electronic materials also relies on the availability of unique chemical building blocks. The aromatic and heterocyclic components of this compound provide a platform for the synthesis of molecules with interesting photophysical properties or desirable sensory profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.